5-Norbornene-2,2-dimethanol

Catalog No.
S591034
CAS No.
6707-12-6
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Norbornene-2,2-dimethanol

CAS Number

6707-12-6

Product Name

5-Norbornene-2,2-dimethanol

IUPAC Name

[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2

InChI Key

DSHXMENPUICESR-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)(CO)CO

Synonyms

5-NBene-2,2-DM, 5-norbornene-2,2-dimethanol

Canonical SMILES

C1C2CC(C1C=C2)(CO)CO

The exact mass of the compound 5-Norbornene-2,2-dimethanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Norbornene-2,2-dimethanol (CAS: 6707-12-6) is a highly versatile, strained bicyclic monomer characterized by a reactive norbornene double bond and a geminal diol functional group. In industrial and advanced laboratory procurement, it is primarily selected as a dual-reactive building block. The primary hydroxyl groups enable efficient step-growth polymerization (such as polyurethanes and polyesters) or acetalization, while the strained cycloalkene ring remains intact for subsequent ring-opening metathesis polymerization (ROMP) or highly efficient thiol-ene click chemistry[1]. This orthogonal reactivity profile allows for the synthesis of linear prepolymers that can be later crosslinked or functionalized, making it a critical precursor for shape-memory polymers, advanced adhesives, and post-polymerization modifiable biomaterials[2].

Substituting 5-Norbornene-2,2-dimethanol with closely related analogs fundamentally alters polymer architecture and processability. Replacing it with the mono-ol variant, 5-norbornene-2-methanol, converts a chain-extending monomer into a chain terminator, capping polyurethane or polyester chains and preventing the formation of high-molecular-weight backbones [1]. Furthermore, substituting with the vicinal diol, 5-norbornene-2,3-dimethanol, introduces complex endo/exo stereoisomerism and increased steric hindrance near the double bond [2]. This vicinal substitution not only alters ROMP kinetics due to catalyst coordination differences but also changes the ring size of cyclic acetal derivatives (forming 5-membered rather than 6-membered spiroacetal rings), directly impacting the hydrolytic stability and thermal properties of the resulting materials [3].

High-Molecular-Weight Polyurethane Chain Extension

When utilized as a chain extender in polyurethane synthesis, 5-Norbornene-2,2-dimethanol (NDM) successfully incorporates the norbornene moiety into the polymer backbone while maintaining chain growth. Polyaddition of NDM with methylenebis(phenyl isocyanate) (MDI) yields polyurethanes with a number-average molecular weight (Mn) of 27,000 at 100% yield [1]. In contrast, using the mono-ol analog (5-norbornene-2-methanol) strictly terminates the chain, preventing the formation of high-molecular-weight structural polymers.

Evidence DimensionPolymer Molecular Weight (Mn) and Architecture
Target Compound DataMn = 27,000 (Symmetric chain extension)
Comparator Or Baseline5-Norbornene-2-methanol (Chain termination)
Quantified DifferenceEnables high-MW backbone formation vs. strict low-MW end-capping
ConditionsPolyaddition with MDI in THF with DABCO at 60°C

Procurement of the geminal diol is mandatory for buyers aiming to create structural polyurethanes that require post-polymerization functionalization along the backbone.

ROMP Efficiency and Steric Accessibility

The geminal substitution pattern of 5-norbornene-2,2-dimethanol provides a distinct steric profile compared to vicinal (2,3-substituted) norbornenes. During ROMP using Grubbs' second-generation catalysts, 2,2-disubstituted norbornene monomers routinely achieve 90-95% yields, generating high-molecular-weight polymers (Mn up to 272,000) [1]. The lack of endo/exo isomeric mixtures—which are inherent to 5-norbornene-2,3-dimethanol—ensures uniform catalyst coordination and prevents the variable polymerization kinetics associated with endo-face steric hindrance.

Evidence DimensionROMP Yield and Stereochemical Uniformity
Target Compound Data90-95% yield; single geminal isomer
Comparator Or Baseline5-Norbornene-2,3-dimethanol (Mixed endo/exo isomers with variable kinetics)
Quantified DifferenceEliminates isomeric kinetic variability; supports Mn > 200,000
ConditionsROMP with Grubbs 2nd generation catalyst in CH2Cl2 at 30°C

Ensures batch-to-batch reproducibility and high catalyst turnover in industrial ROMP processes by eliminating endo/exo isomer variation.

Post-Polymerization Thiol-Ene Functionalization

Polymers incorporating 5-norbornene-2,2-dimethanol retain a highly strained bicyclic double bond that is exceptionally reactive toward thiol-ene click chemistry. Studies demonstrate that these norbornene side-chains or backbones can achieve near-quantitative (>90-100%) conversion with various thiols (e.g., ethanethiol, dodecanethiol) under mild conditions [1]. Standard aliphatic diol baselines (e.g., 1,4-butanediol) lack this unsaturation entirely, offering 0% capacity for such orthogonal post-polymerization modification.

Evidence DimensionThiol-ene conversion efficiency
Target Compound Data>90-100% conversion of backbone double bonds
Comparator Or BaselineStandard aliphatic diols (0% conversion)
Quantified DifferenceAbsolute enabler of orthogonal click functionalization
ConditionsMichael-type/radical thiol addition to polymer backbone

Crucial for designing dual-cure systems or functional biomaterials where the polymer matrix must be synthesized first and functionalized later.

Dual-Cure Structural Adhesives and Resins

Because 5-norbornene-2,2-dimethanol acts as a symmetric chain extender, it is heavily procured for two-stage adhesive systems. The diol groups first react with diisocyanates to form a stable polyurethane prepolymer. The retained norbornene double bonds are subsequently crosslinked via ROMP or thiol-ene photopolymerization upon application, providing exceptional impact resistance and tunable mechanical properties[1].

Post-Functionalizable Biomedical Polyurethanes

In medical device manufacturing (e.g., catheters), this compound is used to build thermoplastic polyurethanes that require surface modification. The strained double bond allows for highly efficient, quantitative thiol-ene click attachment of quaternary ammonium compounds (QACs) or targeting peptides, creating contact-killing antimicrobial surfaces without disrupting the bulk polymer's mechanical integrity [2].

Precursors for Cyclic Acetal Monomers

The geminal diol structure is uniquely suited for reacting with aldehydes or ketones to form stable 6-membered 1,3-dioxane rings. These cyclic acetal norbornene derivatives are then polymerized via ROMP to create acid-degradable or stimuli-responsive polymers used in advanced lithography or shape-memory materials, an architecture not possible with vicinal diol comparators [3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6707-12-6

General Manufacturing Information

Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol: INACTIVE

Dates

Last modified: 08-15-2023

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